3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound is formally named 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoic acid under IUPAC nomenclature rules. This designation reflects three key structural components:
- A pyrazole ring (1H-pyrazol-4-yl) serving as the core heterocycle.
- A cyclopentyl group attached to the pyrazole’s N1 position.
- A propiolic acid (-C≡C-COOH) substituent at the C4 position of the pyrazole.
The molecular formula is C₁₁H₁₂N₂O₂ , corresponding to a molecular weight of 204.22 g/mol . Table 1 summarizes critical molecular parameters.
Table 1: Molecular Formula and Weight
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Molecular Weight (g/mol) | 204.22 |
| Degree of Unsaturation | 7 (4 rings + 3 π bonds) |
The degree of unsaturation arises from the aromatic pyrazole ring (2 π bonds), the alkyne group in propiolic acid (1 π bond), and the cyclopentane ring (1 ring).
Two-Dimensional Structural Representation and Bonding Patterns
The 2D structure (Figure 1) is defined by the SMILES string C1CCC(C1)N2C=C(C=N2)C#CC(=O)O , which encodes:
- Cyclopentane : A five-membered saturated carbocycle (C1CCC(C1)).
- Pyrazole : A diazole ring (N2C=C(C=N2)) with sp²-hybridized nitrogen atoms.
- Propiolic acid : A linear alkyne (-C≡C-) terminated by a carboxylic acid group (-COOH).
Key bonding features :
- Pyrazole Aromaticity : The six π-electrons delocalized across N1-C2-C3-N4-C5 create aromatic stability.
- Alkyne Geometry : The sp-hybridized carbons in the propiolic acid moiety enforce a linear geometry (bond angle ≈ 180°).
- Hydrogen Bonding : The carboxylic acid group acts as both a donor (-OH) and acceptor (carbonyl oxygen), enabling intermolecular interactions.
Three-Dimensional Conformational Analysis
The 3D conformation (Figure 2) is influenced by steric and electronic factors:
- Cyclopentyl Orientation : The cyclopentyl group adopts a pseudo-equatorial position relative to the pyrazole plane to minimize steric clash with the propiolic acid chain.
- Pyrazole-Propiolic Acid Dihedral Angle : The alkyne linker forces near-perpendicular alignment between the pyrazole and carboxylic acid planes (dihedral ≈ 85–95°).
- Intramolecular Interactions : Weak C-H···O hydrogen bonds between cyclopentyl hydrogens and the carbonyl oxygen stabilize the folded conformation.
Table 2: Key Geometric Parameters
| Parameter | Value |
|---|---|
| C≡C Bond Length | 1.20 Å |
| N-N Bond Length (Pyrazole) | 1.35 Å |
| Cyclopentyl-Pyrazole Torsion | 15–25° |
Comparative Structural Features with Pyrazole-Propiolic Acid Derivatives
Structural variations among related derivatives alter physicochemical properties (Table 3):
Table 3: Structural Comparison with Derivatives
Critical observations :
- Electronic Effects : The alkyne in propiolic acid derivatives introduces electron-withdrawing conjugation, reducing pyrazole basicity compared to saturated analogs.
- Steric Profiles : Esterification (e.g., methyl propiolate) increases hydrophobicity but decreases hydrogen-bonding capacity relative to the free acid.
- Conformational Flexibility : Saturated propanoic acid derivatives exhibit greater rotational freedom than rigid alkyne-containing counterparts.
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)6-5-9-7-12-13(8-9)10-3-1-2-4-10/h7-8,10H,1-4H2,(H,14,15) |
InChI Key |
DFACSLIBTCKWEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)C#CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Condensation
The pyrazole ring is typically synthesized via cyclocondensation between hydrazines and α,β-unsaturated carbonyl compounds. For example, cyclopentyl hydrazine derivatives react with propiolic acid precursors under acidic conditions to form the pyrazole scaffold. A study demonstrated that cyclopentanone hydrazone intermediates undergo 6-endo-dig cyclization with propiolic acid derivatives, yielding the target compound in moderate yields (40–50%). Key reaction parameters include:
-
Temperature : 80–100°C
-
Catalyst : p-Toluenesulfonic acid (p-TsOH)
-
Solvent : Ethanol or toluene
The reaction mechanism involves nucleophilic attack of the hydrazine nitrogen on the alkyne carbon, followed by proton transfer and aromatization.
Functionalization of the Pyrazole Ring
N1-Cyclopentyl Substitution
Introducing the cyclopentyl group at the pyrazole’s N1 position requires alkylation or nucleophilic substitution. A patent describing ribociclib synthesis highlights the use of cyclopentyl bromide in the presence of a base (e.g., K₂CO₃) to alkylate pyrazole derivatives. For 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolic acid, this step is critical and achieved via:
-
Reagent : Cyclopentyl bromide or iodide
-
Base : Triethylamine (NEt₃) or DBU
-
Solvent : Dimethylformamide (DMF) at 60°C
Side products, such as O-alkylated derivatives, are minimized by controlling stoichiometry and reaction time.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopentyl substitution yields by stabilizing ionic intermediates. Elevated temperatures (80–100°C) accelerate cyclization but may promote decomposition, necessitating precise control.
Table 1: Solvent Impact on N1-Cyclopentylation Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 65 |
| THF | 60 | 48 |
| Toluene | 80 | 52 |
Purification and Characterization
Chromatographic Techniques
Purification employs silica gel chromatography with ethyl acetate/hexane (1:4) or reverse-phase HPLC for high-purity isolates (>95%). Recrystallization from methanol or 2-propanol improves crystalline form suitability for pharmaceutical applications.
Spectroscopic Validation
-
¹H NMR : Pyrazole protons resonate at δ 8.2–8.5 ppm, while cyclopentyl protons appear as multiplet signals at δ 1.5–2.0 ppm.
-
IR Spectroscopy : Alkyne C≡C stretch at 2200 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹.
-
HRMS : Molecular ion peak at m/z 204.22 (calculated for C₁₁H₁₂N₂O₂).
Industrial-Scale Synthesis Considerations
Large-scale production emphasizes cost efficiency and safety. Continuous flow reactors reduce reaction times and improve heat dissipation during exothermic cyclization steps. Waste minimization is achieved via solvent recovery systems and catalytic recycling .
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propiolic acid moiety to an alcohol or alkane.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alcohols or alkanes.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Propiolic Acid Derivatives
Propiolic acid derivatives differ primarily in their substituents, which influence their chemical and physical properties. Key analogs include:
Table 1: Substituent and Property Comparison
Key Observations :
- Electronic Effects : Aryl-substituted propiolic acids (e.g., 4-chlorophenyl, 4-methoxyphenyl) exhibit enhanced stability in cross-coupling reactions compared to alkyl-substituted analogs . The cyclopentyl-pyrazole group in the target compound introduces steric bulk and may reduce reactivity in such protocols.
- Solubility: 3-(Trimethylsilyl)propiolic acid is methanol-soluble due to its non-polar silyl group, whereas the target compound’s polar pyrazole and carboxylic acid groups suggest moderate solubility in polar aprotic solvents.
Heterocyclic Carboxylic Acid Analogs
Pyrazole-carboxylic acid derivatives with alternative substituents or fused rings provide additional context:
Table 2: Heterocyclic Carboxylic Acid Comparisons
Key Observations :
- Bicyclic Systems: Compounds like pyrazolo-pyridines (e.g., ) exhibit enhanced planarity and electronic delocalization, which may improve binding in biological targets compared to monocyclic pyrazoles.
Biological Activity
3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid is an organic compound notable for its potential biological activities, primarily due to its structural features that include a cyclopentyl group and a pyrazole ring. This compound has garnered attention in medicinal chemistry for its possible applications in treating various diseases, including cancer.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 204.23 g/mol. The unique combination of the cyclopentyl group with the propiolic acid moiety may enhance its biological activity compared to simpler pyrazole derivatives.
Anticancer Potential
Research indicates that compounds containing pyrazole rings, including this compound, exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis .
The biological activity of this compound is linked to its ability to interact with specific biological targets. Interaction studies have focused on its binding affinity to various enzymes and receptors, which are crucial for understanding its pharmacodynamics. Techniques such as molecular docking and enzyme inhibition assays are commonly employed in these studies .
Study on Antitumor Activity
In a study examining the antitumor effects of pyrazole derivatives, this compound was shown to significantly reduce the viability of several cancer cell lines in vitro. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor cells .
In Vivo Studies
Further investigations into the in vivo efficacy of this compound revealed promising results in animal models. The administration of this compound led to a decrease in tumor size and improved survival rates compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Pyrazole | Simple pyrazole ring | Broad biological activity |
| 4-Amino-1H-pyrazole | Substituted at position 4 | Known anti-inflammatory effects |
| Propiolic Acid | Acetylenic carboxylic acid | Base for various chemical transformations |
The structural uniqueness of this compound contributes to distinct pharmacological properties that warrant further investigation .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-(1-Cyclopentyl-1H-pyrazol-4-yl)propiolic acid, and how are intermediates purified?
- Methodological Answer : The synthesis typically involves coupling reactions between pyrazole derivatives and propiolic acid precursors. For example, aryl propiolic acid derivatives undergo cyclization via C–N coupling followed by intramolecular closure (e.g., 6-endo-dig cyclization). Purification often employs column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from solvents like methanol or 2-propanol . Aliphatic variants may require extended reaction times and lower yields compared to aryl counterparts .
Q. Which spectroscopic techniques are optimal for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical for verifying proton environments, particularly the cyclopentyl and pyrazole moieties. Infrared (IR) spectroscopy identifies functional groups like the propiolic acid C≡C stretch. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, IR peaks near 2200 cm⁻¹ confirm the alkyne group, while NMR δ 8.2–8.5 ppm correlates with pyrazole protons .
Q. What safety protocols are essential during synthesis and handling?
- Methodological Answer : Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation. Avoid skin contact via gloves; in case of exposure, rinse immediately with water. Store in sealed containers under inert conditions (e.g., argon). Follow waste disposal guidelines for hazardous organic compounds .
Advanced Research Questions
Q. How do electronic substituent effects influence reaction efficiency in propiolic acid derivatives?
- Methodological Answer : Electron-donating groups (e.g., -OCH₃) on aryl rings enhance yields (65–75%) by stabilizing transition states, while electron-withdrawing groups (e.g., -NO₂) reduce yields (50–60%) due to destabilization. Aliphatic derivatives exhibit slower cyclization rates (20–30% lower yields) due to reduced resonance stabilization . Optimize by selecting substituents with moderate electron-donating capacity.
Q. What computational tools elucidate the reaction mechanism of γ-pyranopyrazole formation?
- Methodological Answer : Density functional theory (DFT) calculations can model the two-step mechanism: (1) C–N coupling and (2) base-mediated 6-endo-dig cyclization. Transition state analysis identifies rate-limiting steps, while natural bond orbital (NBO) analysis evaluates charge distribution. Pair computational results with experimental kinetics (e.g., reaction monitoring via HPLC) .
Q. How can discrepancies in cyclization rates between aryl and aliphatic derivatives be resolved?
- Methodological Answer : Aliphatic derivatives lack conjugation, leading to slower cyclization. Address this by introducing aryl auxiliaries or modifying reaction conditions (e.g., higher temperatures or Lewis acid catalysts). For example, using Cu(I) catalysts in aliphatic systems increased yields from 30% to 50% in analogous reactions .
Q. What strategies optimize reaction conditions for higher yields in propiolic acid synthesis?
- Methodological Answer : Screen solvents (e.g., dichloromethane vs. xylene) and bases (e.g., triethylamine vs. DBU). Elevated temperatures (80–100°C) accelerate cyclization but may promote side reactions. Catalytic systems (e.g., Pd for coupling) improve efficiency. For example, refluxing in xylene with chloranil as an oxidant achieved 74% yield in related syntheses .
Key Data from Literature
- Cyclization Yields :
- Aryl derivatives: 65–75% (electron-donating), 50–60% (electron-withdrawing) .
- Aliphatic derivatives: 20–30% lower yields than aryl counterparts .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) achieves >95% purity .
- Safety : Acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) requires cautious handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
